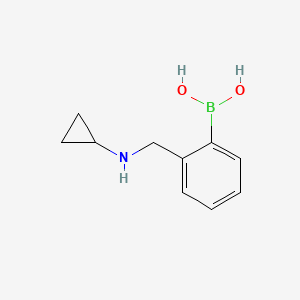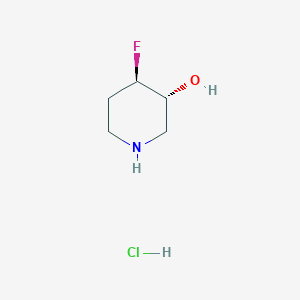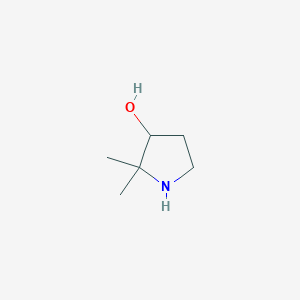
2,2-Dimethylpyrrolidin-3-ol
説明
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylpyrrolidin-3-ol” consists of a five-membered pyrrolidine ring with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the third carbon atom . The molecular weight of this compound is 115.18 g/mol .
科学的研究の応用
Medicinal Chemistry: Enantioselective Synthesis
2,2-Dimethylpyrrolidin-3-ol: is a valuable chiral building block in medicinal chemistry. Its stereogenicity allows for the synthesis of enantioselective compounds, which are crucial for creating drugs with specific biological activities. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .
Pharmacology: Drug Design and Discovery
In pharmacology, 2,2-Dimethylpyrrolidin-3-ol serves as a versatile scaffold for novel biologically active compounds. Its saturated pyrrolidine ring structure is non-planar, allowing for increased three-dimensional coverage and exploration of the pharmacophore space . This aids in the design of new drugs with target selectivity.
Organic Synthesis: Catalysts and Reagents
The compound is used in organic synthesis, where it can act as a catalyst or reagent in various chemical reactions. For example, it can be involved in hydroalkylation reactions to produce chiral pyrrolidines, which are valuable intermediates in the synthesis of complex organic molecules .
Biochemistry: Structural Diversity in Molecules
2,2-Dimethylpyrrolidin-3-ol: contributes to structural diversity when incorporated into larger biochemical molecules. Its saturated ring system allows for a greater chance of generating structural diversity, which is beneficial in the study of biological systems and processes .
Industrial Applications: Reference Standards
In industrial settings, 2,2-Dimethylpyrrolidin-3-ol is used as a high-quality reference standard for pharmaceutical testing, ensuring the accuracy and reliability of analytical results .
Drug Discovery: Steric Factors and Biological Activity
The compound’s role in drug discovery is also significant due to its influence on steric factors that affect biological activity. The pyrrolidine ring’s non-planarity and stereogenicity are key in the structure-activity relationship (SAR) studies, which are fundamental in developing new therapeutic agents .
Safety and Hazards
将来の方向性
The future directions for research on “2,2-Dimethylpyrrolidin-3-ol” and similar pyrrolidine compounds involve exploring their potential applications in drug discovery and treatment of human diseases . The unique structure of pyrrolidine compounds allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring . This makes them a promising scaffold for the design of new compounds with different biological profiles .
特性
IUPAC Name |
2,2-dimethylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)5(8)3-4-7-6/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXBVUTOWDOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpyrrolidin-3-ol | |
CAS RN |
1369250-18-9 | |
| Record name | 2,2-dimethylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456474.png)
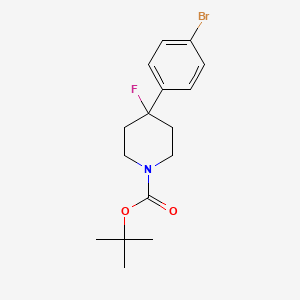
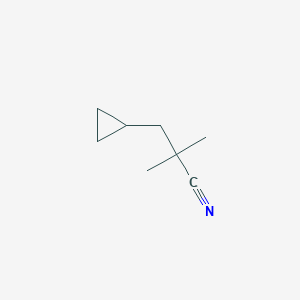


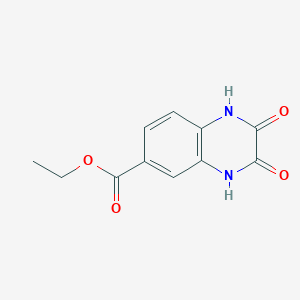

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)

